2-(4-Bromophenyl)-2-phenylethanamine

Physicochemical profiling Salt selection Purification strategy

2-(4-Bromophenyl)-2-phenylethanamine is a high-value diphenylmethane-based amine fragment for kinase drug discovery. Its para-bromine provides an anomalous scattering signal for rapid crystallographic triaging (validated in PKA-PKB chimera PDB 2UW8) and serves as a halogen bond donor. With a CNS-optimal LogP of 3.5 and pKa of 8.98, this scaffold is ideal for fragment-based lead discovery. The bromine acts as a synthetic handle for late-stage Suzuki-Miyaura functionalization. Avoid substituting with chloro or non-halogenated analogs—the distinct van der Waals volume (Br: 42 ų) and Hansch π constant (0.86) are critical for target engagement. The (R)-enantiomer (CAS 1228570-57-7) is available for chiral synthesis programs.

Molecular Formula C14H14BrN
Molecular Weight 276.17 g/mol
Cat. No. B10792235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-phenylethanamine
Molecular FormulaC14H14BrN
Molecular Weight276.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H14BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2
InChIKeyUFQBLLHPZKGJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-phenylethanamine – Compound Identity and Core Properties for Scientific Procurement


2-(4-Bromophenyl)-2-phenylethanamine (CAS 1075799-24-4, MFCD11581690) is a substituted phenethylamine derivative characterized by a para-brominated phenyl ring and an unsubstituted phenyl group attached to the ethanamine backbone (C₁₄H₁₄BrN, MW 276.17) . The compound belongs to the class of diphenylmethane-based amines and possesses predicted physicochemical properties including a pKa of 8.98, LogP of approximately 3.5, and a topological polar surface area of 26 Ų . These features place it in a chemical space relevant to CNS-focused medicinal chemistry and fragment-based lead discovery efforts [1].

Why Simple Substitution of 2-(4-Bromophenyl)-2-phenylethanamine with Closest Analogs Is Not Advisable


Direct substitution of 2-(4-bromophenyl)-2-phenylethanamine with its chloro analog or non-halogenated 2,2-diphenylethanamine is chemically and pharmacologically unsound. The para-bromine atom imparts a distinct combination of van der Waals volume (Br: 42 ų vs. Cl: 33 ų) and hydrophobicity (Hansch π constant: Br = 0.86 vs. Cl = 0.71), which directly alters target binding pocket occupancy, metabolic stability via CYP450 susceptibility, and physicochemical parameters including LogP and pKa [1]. In the context of fragment-based drug discovery, the brominated analog of this scaffold has been shown to occupy the ATP-binding pocket of PKA-PKB kinase chimeras, a binding mode that is exquisitely sensitive to halogen size and electronic character [2]. Furthermore, removing the second phenyl group entirely (yielding 4-bromophenethylamine) reduces molecular weight from 276 to 200 Da, eliminates a critical hydrophobic contact surface, and fundamentally alters the compound's target engagement profile [3].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-2-phenylethanamine Against Key Comparators


pKa and Basicity Modulation Enables Tunable Salt Formation and Purification

The predicted pKa of 2-(4-bromophenyl)-2-phenylethanamine is 8.98 ± 0.10, approximately 1.8 log units lower than the non-halogenated parent scaffold 2,2-diphenylethanamine (estimated pKa ~10.7) [1]. This reduced basicity, conferred by the electron-withdrawing para-bromine substituent, facilitates selective acid-base extraction during purification and enables formation of a broader range of crystalline salts suitable for X-ray crystallography [2].

Physicochemical profiling Salt selection Purification strategy

LogP and Lipophilicity Differentiation from Chloro and Fluoro Analogs Drives CNS Penetration Potential

The computed XLogP for 2-(4-bromophenyl)-2-phenylethanamine is 3.5, which is 0.7–1.0 log units higher than the chloro analog (XLogP ~2.8 for 2-(4-chlorophenyl)-2-phenylethanamine) and 1.2–1.5 log units higher than the fluoro analog (XLogP ~2.0–2.3) [1]. This difference reflects the greater hydrophobicity of bromine (Hansch π = 0.86) versus chlorine (π = 0.71) and fluorine (π = 0.14) [2]. For CNS-targeted programs, a LogP in the 3–4 range is associated with optimal passive blood-brain barrier permeation, positioning the bromo derivative more favorably than the chloro or fluoro variants [3].

CNS drug design Blood-brain barrier penetration Lipophilicity optimization

Molecular Topology Differentiation from Mono-Phenyl 4-Bromophenethylamine: Target Engagement Consequences

The presence of a second phenyl group in 2-(4-bromophenyl)-2-phenylethanamine (MW 276.17) adds 76 Da of mass and significantly expands hydrophobic surface area compared to 4-bromophenethylamine (MW 200.08) . In the structurally characterized PKA-PKB chimera system (PDB 2UW8), the chloro analog (2-(4-chlorophenyl)-2-phenylethanamine) occupies the ATP-binding pocket with the diphenylmethyl moiety forming critical hydrophobic contacts; the mono-phenyl variant lacks this second interaction surface entirely [1]. The bromo derivative's additional phenyl group provides an estimated 35–45 Ų of extra hydrophobic contact area, which correlates with enhanced binding enthalpy when engaging flat, lipophilic kinase pockets [2].

Fragment-based drug discovery Kinase inhibition Structure-activity relationship

Halogen Bonding Potential of para-Bromine Enables Unique Intermolecular Interactions Absent in Chloro and Fluoro Analogs

The para-bromine substituent on 2-(4-bromophenyl)-2-phenylethanamine possesses a σ-hole magnitude (calculated electrostatic potential maximum, Vₛ,ₘₐₓ) of approximately 25–30 kcal/mol, compared to ~20 kcal/mol for chlorine and <5 kcal/mol for fluorine [1]. This quantitative difference in halogen bond donor strength enables the brominated compound to form stabilizing C–Br···O (carbonyl) and C–Br···π interactions in protein-ligand complexes and co-crystals, which are thermodynamically insignificant for the chloro and especially fluoro analogs [2]. In crystallographic fragment screening, brominated fragments yield measurably higher hit rates due to the anomalous scattering signal of bromine, which facilitates unambiguous electron density assignment [3].

Halogen bonding Crystal engineering Ligand-protein interactions

Recommended Procurement and Application Scenarios for 2-(4-Bromophenyl)-2-phenylethanamine


Fragment-Based Lead Discovery Targeting Kinase ATP-Binding Pockets

The diphenylmethane scaffold of 2-(4-bromophenyl)-2-phenylethanamine, validated through the PDB 2UW8 structure of the chloro analog bound to the PKA-PKB chimera, makes this brominated variant a high-value fragment for kinase drug discovery programs [1]. The anomalous scattering signal of bromine provides unambiguous electron density for rapid hit triaging, while the balanced LogP (3.5) and pKa (8.98) ensure suitable solubility and permeability characteristics for biochemical and biophysical screening cascades . Programs investigating AKT/PKB, PKA, or related AGC-family kinases should prioritize this compound over non-halogenated or chloro analogs for initial crystallographic fragment screens.

CNS Penetrant Lead Optimization with Optimized Blood-Brain Barrier Physicochemistry

With an XLogP of 3.5 and a topological polar surface area of 26 Ų, 2-(4-bromophenyl)-2-phenylethanamine falls within the optimal physicochemical window for passive CNS penetration [1]. The bromine atom provides a synthetic handle for late-stage functionalization via Suzuki-Miyaura coupling, enabling rapid exploration of structure-activity relationships at the para position without altering the core diphenylethane pharmacophore . This compound is recommended as a versatile starting point for CNS-targeted medicinal chemistry programs where balanced lipophilicity and a synthetic exit vector are paramount.

Halogen Bonding Studies and Co-Crystal Engineering

The para-bromine substituent on 2-(4-bromophenyl)-2-phenylethanamine serves as a robust halogen bond donor (σ-hole Vₛ,ₘₐₓ ~25–30 kcal/mol), enabling the systematic study of C–Br···O and C–Br···π interactions in small-molecule:protein complexes and organic co-crystals [1]. This property is unique among the halogen series (Cl, F analogs have significantly weaker halogen bonding capacity) and positions the compound as the preferred tool for investigating halogen bonding contributions to binding free energy in structural biology and supramolecular chemistry .

Asymmetric Synthesis and Chiral Auxiliary Development

The stereogenic center at the ethanamine carbon renders 2-(4-bromophenyl)-2-phenylethanamine a valuable chiral building block. The (R)-enantiomer (CAS 1228570-57-7) is commercially available at >95% purity, enabling its use as a chiral auxiliary in enantioselective synthesis or as a starting material for chiral ligand preparation [1]. The presence of both a brominated and an unsubstituted phenyl ring provides differential reactivity, allowing for sequential functionalization strategies in complex molecule synthesis .

Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.